3-(Pyridin-4-ylamino)cyclohex-2-enone
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Overview
Description
3-(Pyridin-4-ylamino)cyclohex-2-enone is a heterocyclic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol . This compound is characterized by the presence of a pyridine ring attached to an amino group, which is further connected to a cyclohexenone moiety. It is commonly used as a building block in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-ylamino)cyclohex-2-enone typically involves the reaction of a β-ketoester or 1,3-diketone with an aromatic amine under solvent-free conditions. A cobalt catalyst is often used to facilitate the reaction. The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc). The solvent is then removed under reduced pressure, and the residue is purified by silica gel flash chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-ylamino)cyclohex-2-enone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the cyclohexenone moiety to cyclohexanone.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3-(Pyridin-4-ylamino)cyclohexanone.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyridin-4-ylamino)cyclohex-2-enone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-ylamino)cyclohex-2-enone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-ylamino)cyclohex-2-enone
- 3-(Pyridin-3-ylamino)cyclohex-2-enone
Uniqueness
3-(Pyridin-4-ylamino)cyclohex-2-enone is unique due to the position of the pyridine ring, which influences its reactivity and biological activity. The 4-position attachment of the pyridine ring can result in different binding affinities and selectivities compared to its 2- and 3-position analogs .
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
3-(pyridin-4-ylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C11H12N2O/c14-11-3-1-2-10(8-11)13-9-4-6-12-7-5-9/h4-8H,1-3H2,(H,12,13) |
InChI Key |
OBDAPZXUVNMVOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)NC2=CC=NC=C2 |
Origin of Product |
United States |
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